molecular formula C3H2NNaO2 B13439803 2-Cyano-acetic Acid Sodium Salt-13C2

2-Cyano-acetic Acid Sodium Salt-13C2

Cat. No.: B13439803
M. Wt: 109.029 g/mol
InChI Key: JAUCIKCNYHCSIR-CFARNWPNSA-M
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Description

2-Cyano-acetic Acid Sodium Salt-13C2 is a stable isotope-labeled compound with the molecular formula C13C2H2NNaO2 and a molecular weight of 109.03 g/mol . This compound is used in various scientific research applications due to its unique properties and stable isotope labeling.

Preparation Methods

2-Cyano-acetic Acid Sodium Salt-13C2 can be synthesized through several methods. One common synthetic route involves the treatment of chloroacetate salts with sodium cyanide, followed by acidification . Another method includes electrosynthesis by cathodic reduction of carbon dioxide and anodic oxidation of acetonitrile . Industrial production methods often involve large-scale synthesis using these or similar routes to ensure high yield and purity.

Chemical Reactions Analysis

2-Cyano-acetic Acid Sodium Salt-13C2 undergoes various chemical reactions, including:

Scientific Research Applications

2-Cyano-acetic Acid Sodium Salt-13C2 is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Cyano-acetic Acid Sodium Salt-13C2 involves its interaction with molecular targets and pathways. The compound’s stable isotope labeling allows for precise tracking and analysis in various biochemical pathways. It acts as a precursor in the synthesis of other compounds, facilitating various chemical reactions and processes.

Comparison with Similar Compounds

2-Cyano-acetic Acid Sodium Salt-13C2 is unique due to its stable isotope labeling, which distinguishes it from other similar compounds. Some similar compounds include:

These compounds share similar chemical properties but differ in their specific applications and labeling.

Biological Activity

2-Cyano-acetic Acid Sodium Salt-13C2 is a carbon-labeled derivative of cyanoacetic acid, which is known for its utility in organic synthesis and as a building block in various chemical reactions. Recent studies have begun to explore its biological activities, particularly in the context of cancer research and enzyme interactions. This article reviews the available literature on the biological activity of this compound, summarizing key findings, mechanisms of action, and potential therapeutic applications.

Molecular Formula : C4H4N2O2Na
Molecular Weight : 138.09 g/mol
IUPAC Name : Sodium 2-cyanoacetate

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Modulation : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
  • Cell Signaling Pathways : It may influence signaling pathways that are critical for cell proliferation and apoptosis, particularly in cancer cells.

Anticancer Properties

Recent studies have highlighted the anticancer potential of sodium salts of cyanoacetic acid derivatives. For example, one study investigated the effects of sodium salt derivatives on Ehrlich ascites carcinoma (EAC) cells in mice. The findings indicated significant reductions in tumor volume and cell count, alongside increased apoptosis as evidenced by elevated caspase-3 levels and decreased osteopontin expression .

Antioxidant Effects

In addition to anticancer activity, this compound has demonstrated antioxidant properties. This is crucial as oxidative stress is a major contributor to cancer progression. The compound's ability to scavenge free radicals may provide a protective effect against cellular damage.

Case Studies

Study ReferenceObjectiveKey Findings
Evaluate anti-cancer activity against EAC cellsSignificant reduction in tumor volume; increased apoptosis; improved liver and kidney histopathology without adverse effects.
Investigate enzyme interactionsDemonstrated binding affinity with specific proteins, suggesting modulation of enzymatic activity.

Research Findings

  • In Vivo Studies : The sodium salt exhibited promising results in animal models, showing not only anticancer effects but also safety profiles that warrant further investigation.
  • In Vitro Assays : Laboratory studies have confirmed that the compound can inhibit the growth of various cancer cell lines, indicating its potential as a therapeutic agent.
  • Biochemical Pathway Interactions : Docking studies have revealed favorable interactions with proteins involved in apoptosis and cell signaling, reinforcing the compound's potential role in cancer therapy .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 2-Cyano-acetic Acid Sodium Salt-13C2 in a laboratory setting?

Synthesis typically involves neutralizing cyanoacetic acid-13C2 with sodium hydroxide or sodium carbonate. Critical steps include stoichiometric control to avoid unreacted precursors and purification via recrystallization or column chromatography. Isotopic integrity must be preserved by using 13C-labeled reactants and minimizing exposure to non-labeled contaminants. Reaction progress can be monitored by pH titration and NMR spectroscopy .

Q. How can solubility and stability of this compound be experimentally determined?

Solubility is tested in water, polar solvents (e.g., ethanol), and non-polar solvents under controlled temperatures. Stability studies involve exposing the compound to light, heat, and humidity over time, with analysis via HPLC or UV-Vis spectroscopy. For isotopically labeled salts, degradation pathways (e.g., isotopic exchange) must be monitored using mass spectrometry .

Q. What analytical methods are essential for confirming the isotopic purity of this compound?

Isotopic purity is validated using:

  • 13C NMR : To confirm the position and integration of 13C atoms.
  • High-resolution mass spectrometry (HRMS) : To verify molecular weight and isotopic enrichment (e.g., 99 atom% 13C).
  • FT-IR spectroscopy : To identify functional groups (e.g., cyano, carboxylate) and rule out structural deviations .

Advanced Research Questions

Q. How does isotopic labeling (13C2) influence reaction kinetics in metabolic tracer studies using this compound?

The kinetic isotope effect (KIE) of 13C can alter reaction rates in enzymatic or chemical pathways. For example, in tracer studies, slower bond cleavage in 13C-labeled compounds may require adjusted incubation times. Comparative studies with unlabeled analogs are critical to quantify KIE and validate experimental timelines .

Q. What experimental design strategies mitigate contradictions in spectral data during characterization?

Contradictions in NMR or MS data (e.g., unexpected peaks) may arise from impurities or isotopic scrambling. Mitigation includes:

  • Cross-validation : Use complementary techniques (e.g., LC-MS and 2D NMR) to confirm results.
  • Control experiments : Synthesize unlabeled analogs to isolate isotopic effects.
  • Statistical analysis : Apply multivariate methods to distinguish noise from true isotopic signals .

Q. How can synthetic protocols for this compound be optimized for high isotopic yield?

Optimization involves:

  • Reagent selection : Use sodium hydroxide-13C or deuterated solvents to prevent isotopic dilution.
  • Reaction monitoring : Real-time tracking via in-situ NMR or Raman spectroscopy.
  • Post-synthesis stabilization : Lyophilization or storage under inert gas to minimize hygroscopicity and isotopic exchange .

Q. Methodological Challenges and Solutions

Q. What are the challenges in quantifying trace impurities in this compound, and how are they addressed?

Trace impurities (e.g., unreacted cyanoacetic acid) can interfere with isotopic purity assays. Solutions include:

  • Ion chromatography : To separate ionic impurities.
  • Isotope dilution mass spectrometry (IDMS) : For precise quantification of 13C enrichment.
  • Calibration curves : Using certified reference materials to improve accuracy .

Q. How do researchers reconcile discrepancies between theoretical and observed isotopic distribution in mass spectra?

Discrepancies may arise from instrument limitations (e.g., resolution) or natural abundance contributions. Strategies:

  • High-resolution instruments : Use Orbitrap or TOF-MS for better mass accuracy.
  • Software simulations : Compare observed spectra with theoretical isotopic patterns (e.g., using MZmine or XCalibur).
  • Error margin analysis : Report uncertainties in isotopic enrichment calculations .

Q. Safety and Compliance

Q. What safety protocols are critical when handling this compound?

  • Personal protective equipment (PPE) : Gloves, goggles, and lab coats to prevent skin/eye contact (H315, H319 hazards) .
  • Ventilation : Use fume hoods to avoid inhalation of fine particles (H335 risk) .
  • Waste disposal : Segregate isotopic waste to prevent environmental contamination .

Properties

Molecular Formula

C3H2NNaO2

Molecular Weight

109.029 g/mol

IUPAC Name

sodium;2-cyanoacetate

InChI

InChI=1S/C3H3NO2.Na/c4-2-1-3(5)6;/h1H2,(H,5,6);/q;+1/p-1/i1+1,3+1;

InChI Key

JAUCIKCNYHCSIR-CFARNWPNSA-M

Isomeric SMILES

[13CH2](C#N)[13C](=O)[O-].[Na+]

Canonical SMILES

C(C#N)C(=O)[O-].[Na+]

Origin of Product

United States

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